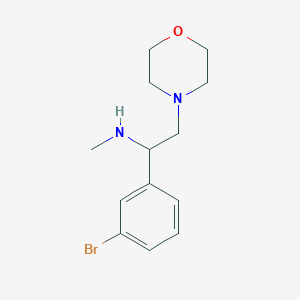
1-(3-bromophenyl)-N-methyl-2-morpholin-4-ylethanamine
Vue d'ensemble
Description
1-(3-bromophenyl)-N-methyl-2-morpholin-4-ylethanamine: is an organic compound that features a bromophenyl group, a morpholine ring, and an ethylamine chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-bromophenyl)-N-methyl-2-morpholin-4-ylethanamine typically involves the following steps:
Bromination: The starting material, phenyl ethylamine, undergoes bromination to introduce a bromine atom at the 3-position of the phenyl ring.
Morpholine Introduction: The brominated intermediate is then reacted with morpholine under suitable conditions to form the desired product.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Applications De Recherche Scientifique
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in the development of new synthetic methodologies.
Biology:
- Investigated for its potential as a pharmacological agent.
- Studied for its interactions with biological macromolecules.
Medicine:
- Explored for its potential therapeutic applications, including as an antimicrobial or anticancer agent.
Industry:
- Utilized in the production of specialty chemicals and materials.
- Applied in the development of new polymers and coatings.
Mécanisme D'action
The mechanism of action of 1-(3-bromophenyl)-N-methyl-2-morpholin-4-ylethanamine involves its interaction with specific molecular targets. The bromophenyl group may facilitate binding to certain receptors or enzymes, while the morpholine ring can enhance the compound’s solubility and stability. The ethylamine chain may play a role in the compound’s overall bioactivity by interacting with biological membranes or proteins.
Comparaison Avec Des Composés Similaires
[1-(3-Chlorophenyl)-2-(4-morpholinyl)ethyl]methylamine: Similar structure but with a chlorine atom instead of bromine.
[1-(3-Fluorophenyl)-2-(4-morpholinyl)ethyl]methylamine: Similar structure but with a fluorine atom instead of bromine.
Uniqueness:
- The presence of the bromine atom in 1-(3-bromophenyl)-N-methyl-2-morpholin-4-ylethanamine may confer unique reactivity and binding properties compared to its chloro and fluoro analogs.
- The combination of the bromophenyl group and morpholine ring makes this compound particularly interesting for medicinal chemistry applications.
Propriétés
Formule moléculaire |
C13H19BrN2O |
|---|---|
Poids moléculaire |
299.21 g/mol |
Nom IUPAC |
1-(3-bromophenyl)-N-methyl-2-morpholin-4-ylethanamine |
InChI |
InChI=1S/C13H19BrN2O/c1-15-13(10-16-5-7-17-8-6-16)11-3-2-4-12(14)9-11/h2-4,9,13,15H,5-8,10H2,1H3 |
Clé InChI |
LXCXBWNDTKQXOO-UHFFFAOYSA-N |
SMILES canonique |
CNC(CN1CCOCC1)C2=CC(=CC=C2)Br |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
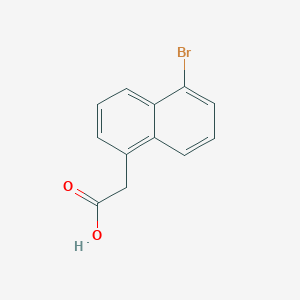
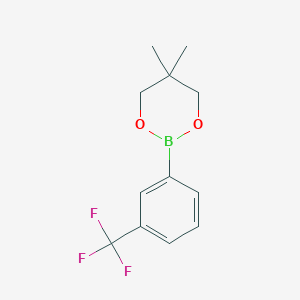
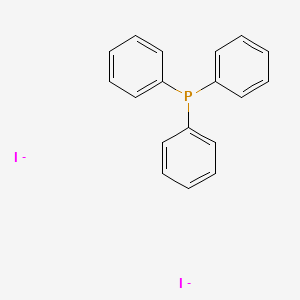
![5-methyl-2,3,4,5-tetrahydro-1H-pyrido[2,3-b][1,4]diazepine](/img/structure/B8622287.png)
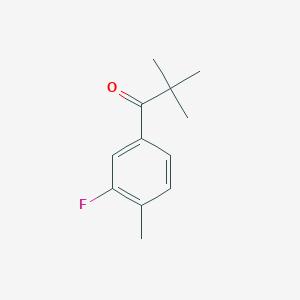
![2,6-Di-tert-butyl-4-[2-(methylsulfanyl)-1,3-thiazol-4-yl]phenol](/img/structure/B8622307.png)
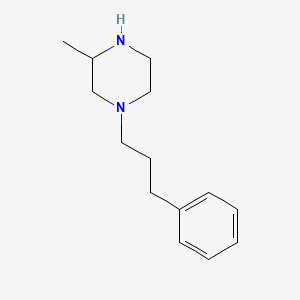
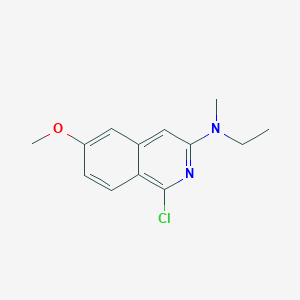
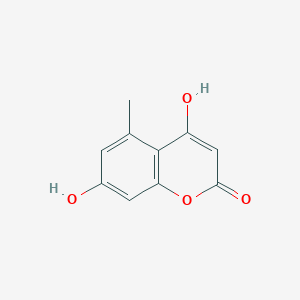
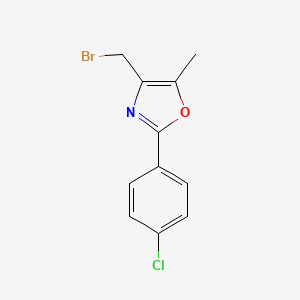
![1-Benzo[b]thiophen-4-yl-2-bromo-ethanone](/img/structure/B8622361.png)
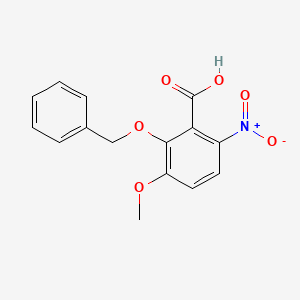
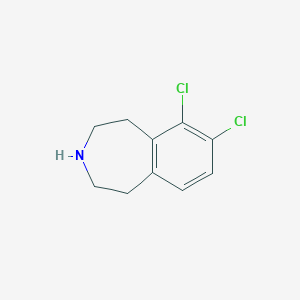
![{4-[(1,3-Benzothiazol-2-yl)sulfanyl]phenyl}(2,5-dichlorophenyl)methanone](/img/structure/B8622381.png)
